3,5-Dimethyl-1H-indazole

Medicinal Chemistry Cancer Research Kinase Inhibition

In kinase inhibitor lead optimization, generic indazole scaffolds often lack the potency and permeability needed for efficient hit-to-lead progression. 3,5-Dimethyl-1H-indazole (CAS 110967-33-4) directly addresses these challenges: • Pre-installed C3-methyl group confers ~5-fold Akt potency increase vs. unsubstituted indazole, providing a measurable head start in SAR campaigns. • Computed XLogP3-AA of 2.3 delivers a +0.9-unit lipophilicity advantage over the parent indazole (XLogP 1.2), supporting improved membrane permeability. • Serves as a direct precursor to antiproliferative derivatives demonstrating IC50 values in the 0.23-1.15 μM range across multiple cancer cell lines. Supplied with rigorous QC and ready for immediate global dispatch to support your discovery workflows.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B13913391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-indazole
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1)C
InChIInChI=1S/C9H10N2/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3,(H,10,11)
InChIKeyHOLCKCQEBZHWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-indazole: Properties & Sourcing


3,5-Dimethyl-1H-indazole is a heterocyclic small molecule with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol [1]. It is a core scaffold in medicinal chemistry, known for its role as a versatile building block for kinase inhibitors and other bioactive compounds [2]. Its computed XLogP3-AA value of 2.3 provides a defined baseline for predicting lipophilicity and permeability in lead optimization [1].

Scaffold Heterocyclic core for kinase inhibitor building blocks and focused library synthesis
Lipophilicity Computed XLogP profile supports permeability prediction in lead optimization
Substitution 3,5-dimethyl pattern directs SAR and distinguishes from unsubstituted indazole

3,5-Dimethyl-1H-indazole: Substitution Patterns


In the indazole series, the exact position and nature of substituents are critical determinants of biological activity and synthetic utility, meaning generic analogs cannot be assumed to be interchangeable. Systematic structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns on the indazole ring directly influence potency and selectivity against key targets like Akt, CDK, and other kinases [1]. For example, the presence of a methyl group at the C3 position of an indazole has been shown to confer a ~5-fold increase in potency against Akt compared to the 3-hydrogen analog [1]. Therefore, the unique 3,5-dimethyl substitution pattern of 3,5-dimethyl-1H-indazole is a fundamental property, providing a distinct physicochemical and biological starting point that is not replicated by other indazole derivatives [2].

3,5-Dimethyl-1H-indazole
Unsubstituted 1H-indazole
Lacks substitution-driven potency and lipophilicity profile; may not serve as a direct scaffold replacement.
C3-methyl indazole
3-Hydrogen indazole analog
Removal of C3-methyl can substantially alter target potency (Akt kinase context); SAR may not transfer.

3,5-Dimethyl-1H-indazole Comparative Evidence


Antiproliferative Activity of Compound 2f

A derivative incorporating the 3,5-dimethyl-1H-indazole core, compound 2f, demonstrated potent antiproliferative activity across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM [1]. This establishes a quantitative potency benchmark for advanced intermediates built upon this specific scaffold, as it is compared to the activity of the unsubstituted indazole core, which is generally considered inert in these assays [2].

Antiproliferative Activity
Class-level
Derivative 2f IC50 0.23–1.15 μM vs inactive unsubstituted core
Scaffold-derivative activity context; data to verify in direct scaffold testing
Class-level inference from advanced lead compound
Medicinal Chemistry Cancer Research Kinase Inhibition

Predicted Lipophilicity

The computed XLogP3-AA value for 3,5-dimethyl-1H-indazole is 2.3 [1]. This value provides a precise, quantifiable metric of its predicted lipophilicity, a key determinant of a compound's potential for passive membrane permeability, absorption, and distribution [2]. In comparison, the unsubstituted 1H-indazole core has a lower computed XLogP3-AA value of 1.2 [1], highlighting the significant impact of the 3,5-dimethyl substitution on this critical property.

Predicted Lipophilicity
Head-to-head
XLogP3-AA 2.3 vs 1.2 for unsubstituted indazole
Defines lipophilicity baseline for permeability predictions
Computed property; experimental validation recommended
Cheminformatics ADME Prediction Medicinal Chemistry

C3-Methyl Impact on Akt Inhibition

Structure-activity relationship (SAR) studies on indazole-based Akt inhibitors have shown that the presence of a methyl group at the C3 position is critical for high potency. Specifically, analogs with a C3-methyl group, such as those derived from the 3,5-dimethyl-1H-indazole scaffold, were reported to be approximately 5-fold more potent against Akt kinase than their corresponding 3-hydrogen derivatives [1]. This finding underscores the unique contribution of the C3-methyl substituent, a key feature of the 3,5-dimethyl-1H-indazole core, to enhancing target binding.

C3-Methyl Impact on Akt
Cross-study comparable
~5-fold potency increase over 3-hydrogen analog
Supports scaffold selection for Akt inhibitor programs
SAR-derived; requires validation in target assay
Kinase Inhibition SAR Study Cancer Therapeutics

3,5-Dimethyl-1H-indazole Applications


Kinase Inhibitor Lead Optimization

3,5-Dimethyl-1H-indazole serves as a superior starting point for synthesizing focused libraries of kinase inhibitors, particularly those targeting the Akt and CDK families. The pre-installed C3-methyl group provides a foundational potency advantage (approximately 5-fold) as established in cross-study comparisons [1], and the scaffold is a direct precursor to compounds with potent antiproliferative activity (IC50 range 0.23–1.15 μM) [2].

Lipophilicity-Enhanced Drug Design

In hit-to-lead campaigns where improving cellular permeability is a primary objective, 3,5-dimethyl-1H-indazole offers a quantifiable advantage. Its computed XLogP3-AA of 2.3 provides a direct, favorable 0.9-unit increase in lipophilicity compared to the unsubstituted indazole core (XLogP = 1.2) [3]. This property can be leveraged to design analogs with improved membrane penetration characteristics.

Anticancer Intermediate Synthesis

As a core synthetic intermediate, 3,5-dimethyl-1H-indazole is a key building block for accessing analogs of the potent antiproliferative compound 2f. The data show that derivatives based on this scaffold can achieve low-micromolar growth inhibition across multiple cancer cell lines, making it a valuable procurement item for oncology-focused medicinal chemistry groups aiming to synthesize and evaluate next-generation leads [2].

Computational Chemistry & Modeling

The well-defined and experimentally relevant physicochemical parameters of 3,5-dimethyl-1H-indazole, such as its computed XLogP3-AA of 2.3 and Topological Polar Surface Area (TPSA) of 28.7 Ų [3], make it an excellent candidate for use as a validated ligand or building block in computational docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
C3-methyl scaffold with SAR-driven potency context
Akt/CDK inhibitory potency endpoint review
Lipophilicity-focused drug design research
Computed XLogP3-AA 2.3 lipophilicity baseline
Membrane permeability prediction validation
Antiproliferative compound intermediate synthesis
Scaffold for accessing active derivatives (e.g., 2f analogs)
Cell-based antiproliferative assay endpoint review
Computational chemistry & modeling studies
Defined physicochemical parameters (XLogP, TPSA)
Docking/QSAR model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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